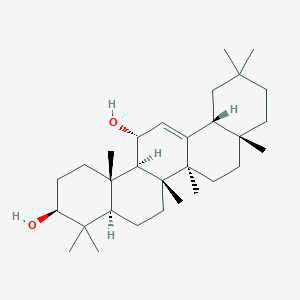
11alpha-Hydroxy-beta-amyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11alpha-Hydroxy-beta-amyrin is a pentacyclic triterpenoid that is the 11alpha-hydroxy derivative of beta-amyrin. It is a secondary alcohol and is known for its presence in various plant species. The compound has a molecular formula of C30H50O2 and a molecular weight of 442.71680 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11alpha-Hydroxy-beta-amyrin typically involves the hydroxylation of beta-amyrin. Beta-amyrin itself can be synthesized from oleanolic acid or ursolic acid through selective iodation and reduction . The hydroxylation process requires specific catalysts and reaction conditions to ensure the selective introduction of the hydroxyl group at the 11alpha position.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. scalable methods for the synthesis of beta-amyrin, which is a precursor, have been developed. These methods involve the use of readily available starting materials and efficient reaction conditions to produce beta-amyrin in large quantities .
Chemical Reactions Analysis
Types of Reactions: 11alpha-Hydroxy-beta-amyrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products:
Scientific Research Applications
11alpha-Hydroxy-beta-amyrin has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex triterpenoids and other bioactive compounds.
Biology: The compound is studied for its role in plant metabolism and its potential effects on plant growth and development.
Medicine: Research has shown that this compound possesses anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Industry: The compound is explored for its potential use in the production of natural products and as a bioactive ingredient in cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of 11alpha-Hydroxy-beta-amyrin involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Beta-amyrin: The parent compound of 11alpha-Hydroxy-beta-amyrin, known for its widespread occurrence in plants and similar bioactive properties.
Oleanolic Acid: A triterpenoid with a similar structure, used in various medicinal applications.
Ursolic Acid: Another triterpenoid with anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 11alpha position, which imparts distinct chemical and biological properties. This structural modification enhances its bioactivity and makes it a valuable compound for research and development .
Properties
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUHIKQRNDOKCZ-JABDUKPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tri[(16-hydroxy)oleoyl]glycerol-d5](/img/new.no-structure.jpg)
